molecular formula C18H19N7O B2924504 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide CAS No. 2034367-25-2

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide

Cat. No. B2924504
CAS RN: 2034367-25-2
M. Wt: 349.398
InChI Key: AIDXUEPFBXBUCP-UHFFFAOYSA-N
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Description

The compound “1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a triazole ring, a pyrimidine ring, and an azetidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The triazole and pyrimidine rings are aromatic and may undergo electrophilic aromatic substitution reactions. The azetidine ring is less stable and may undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to be a solid at room temperature and may have good solubility in polar solvents due to the presence of the polar triazole and pyrimidine rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Compounds containing triazole and pyrimidine rings often exhibit diverse biological activities and are used in medicinal chemistry .

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicinal chemistry, given the biological activity often associated with compounds containing triazole and pyrimidine rings .

properties

IUPAC Name

N-ethyl-N-phenyl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-2-24(15-6-4-3-5-7-15)18(26)14-9-23(10-14)16-8-17(21-12-20-16)25-13-19-11-22-25/h3-8,11-14H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDXUEPFBXBUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide

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